3-Deoxyglucosone

Food Chemistry Maillard Reaction α-Dicarbonyl Quantification

Researchers studying diabetic complications require 3-DG-not surrogate dicarbonyls-for valid results. MGO or GO proxies yield misleading data due to distinct reactivity profiles and compound-specific AGE formation. 3-DG is the definitive cross-linker responsible for glucose-induced protein polymerization, attacking Arg, Lys, and Trp residues to directly mimic chronic hyperglycemia pathology. For inhibitor screening, aminoguanidine scavenging kinetics are unique to 3-DG; efficacy cannot be extrapolated from MGO/GO assays. In food chemistry QC, 3-DG formation is temperature-driven rather than storage-time-dependent, enabling precise heat-load differentiation across processing conditions.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 30382-30-0
Cat. No. B8017468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxyglucosone
CAS30382-30-0
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)C(=O)C=O
InChIInChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1
InChIKeyZGCHLOWZNKRZSN-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxyglucosone (3-DG) Procurement Overview


3-Deoxyglucosone (3-DG, also designated 3-deoxy-D-erythro-hexosulose, CAS 30382-30-0) is a six-carbon, 1,2-dicarbonyl-3-deoxysugar [1]. It functions as a highly reactive, non-enzymatic intermediate in the Maillard reaction and the polyol pathway, arising from the degradation of glucose and fructose [2]. As a key precursor to Advanced Glycation End-products (AGEs), including the 3-DG-specific imidazolone, it is a critical analyte in glycation research, diabetic complication studies, and food chemistry [3][4].

Substitution Risks for 3-Deoxyglucosone (3-DG)


Substituting 3-deoxyglucosone (3-DG) with other α-dicarbonyl compounds like 3-deoxygalactosone (3-DGal), glucosone, methylglyoxal (MGO), or glyoxal (GO) is scientifically invalid due to profound differences in their formation kinetics, target amino acid specificity, and reaction pathways with proteins [1]. While often grouped as 'reactive carbonyl species,' these compounds exhibit distinct reactivity profiles with scavengers like aminoguanidine [2] and are characterized by unique, compound-specific Advanced Glycation End-products (AGEs) [3]. Using an analog as a proxy for 3-DG will yield misleading results in glycation studies, biomarker assays, and inhibitor screens, as the quantitative evidence below demonstrates.

3-Deoxyglucosone (3-DG) Differentiation Evidence


3-DG vs. 3-DGal Formation Yields

In a model system simulating liquid foods, 3-DG demonstrated a formation capacity that was two orders of magnitude higher than its closest analog, 3-deoxygalactosone (3-DGal), from a common dietary ingredient. Specifically, when galacto-oligosaccharides (GOS) were incubated at 40 °C, 3-DG formed at a concentration of 1500 μM, compared to just 80 μM for 3-DGal, a difference of 1420 μM [1]. This dramatic disparity highlights the unique, precursor-dependent generation of 3-DG and its role as the dominant C6 α-dicarbonyl in these systems.

Food Chemistry Maillard Reaction α-Dicarbonyl Quantification

3-DG vs. MGO Superoxide Generation

Unlike methylglyoxal (MGO), 3-DG does not directly catalyze the generation of superoxide anion (O·⁻₂) in glycation reactions, a key distinction in its mechanism of oxidative stress. Under identical assay conditions, glycation of N-Ac-Lys with 3-DG showed no detectable activity, whereas MGO generated superoxide at rates of 1.7 nmol O·⁻₂/hr/ml (with N-Ac-Lys) and 2.0 nmol O·⁻₂/hr/ml (with N-Ac-Arg) [1]. This indicates that the oxidative damage attributed to 3-DG occurs via downstream AGE formation, not direct radical production.

Glycoxidation Oxidative Stress Mechanistic Toxicology

Aminoguanidine Kinetics: 3-DG vs. Glyoxal, MGO

The reaction kinetics of 3-DG with the archetypal AGE inhibitor aminoguanidine (AG) are fundamentally different from those of the smaller α-oxoaldehydes, glyoxal (GO) and methylglyoxal (MGO). Under physiological conditions (pH 7.4, 37°C), the second-order rate constant (k) for AG with 3-DG is (3.23 ± 0.25) × 10⁻³ M⁻¹ sec⁻¹, which is approximately 276-fold slower than with glyoxal (k = 0.892 ± 0.037 M⁻¹ sec⁻¹) and over 55,000-fold slower than the reaction with unhydrated MGO (k = 178 ± 15 M⁻¹ sec⁻¹) [1]. This confirms 3-DG is a kinetically distinct target for scavenging agents.

Drug Discovery Inhibitor Kinetics Pharmacological Scavenging

Formation Kinetics in Thermal Processing: 3-DG vs. Glucosone

The formation of 3-DG and glucosone in food matrices is driven by distinct processing parameters. A study on carbohydrate-rich foods revealed that the production of 3-DG was significantly influenced by temperature, whereas the formation of glucosone was more dependent on storage time [1]. This fundamental difference in their formation kinetics under identical conditions means that the ratio of these two compounds can serve as a specific indicator of a product's thermal history versus its storage history, a differentiation not possible if the compounds are treated as interchangeable.

Food Processing Stability Testing Quality Control

3-Deoxyglucosone (3-DG) Application Scenarios


Glucose-Induced Protein Crosslinking & Aggregation

For studies focused on the mechanisms of diabetic complications or protein aggregation diseases, 3-DG is the molecule of choice. It has been definitively identified as the cross-linker responsible for the glucose-induced polymerization of proteins, attacking Arg, Lys, and Trp residues [1]. Unlike other carbonyls that may induce modifications but not polymerization, 3-DG directly mimics the crosslinking pathology of chronic hyperglycemia.

AGE Inhibitor Development and Validation

When screening for inhibitors of advanced glycation, 3-DG is an indispensable target. Its unique kinetics with scavengers like aminoguanidine [1] and its role in forming specific AGEs like imidazolone [2] mean that inhibitor efficacy cannot be extrapolated from assays using MGO or GO. Using 3-DG ensures the compound's activity is validated against a clinically and mechanistically relevant intermediate.

Thermal Processing Marker for Food Quality

For analytical labs in the food industry, 3-DG serves as a critical marker of thermal processing and heat-induced degradation. Its formation is primarily driven by temperature, not storage time, making it a superior analyte for distinguishing between products with different heat loads (e.g., varying pasteurization or evaporation processes) [1]. This allows for precise process optimization and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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